

A Technical Guide to the Primary Structure of Arachin A and Arachin B

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Compound of Interest

Compound Name: Arachin

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This document provides a detailed examination of the primary structure of **arachin**, the major storage protein in peanuts (*Arachis hypogaea*). It focuses on the composition of its two main polymorphic forms, **arachin** A and **arachin** B, detailing their subunit structure, known primary sequences, and the experimental methodologies used for their characterization.

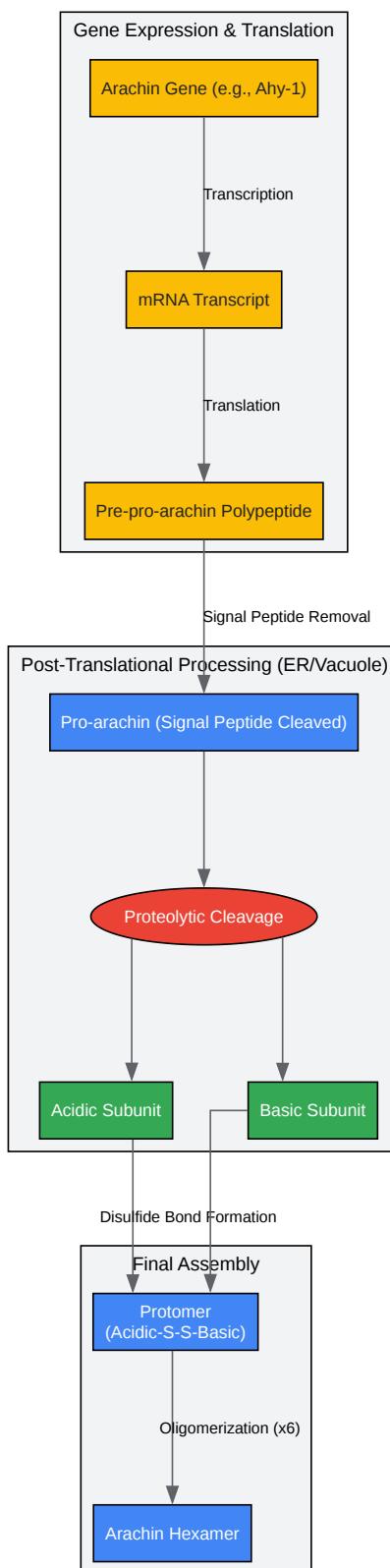
Introduction to Arachin

Arachin is a legumin-type globulin, specifically classified as an 11S globulin, which constitutes approximately 63% of the total protein in peanut seeds.^[1] It exists as a large, complex hexamer. The overall **arachin** fraction is comprised of two polymorphic forms, **Arachin** A and **Arachin** B, which differ in their subunit composition.^[2] These subunits are not encoded by individual genes but are derived from the post-translational proteolytic processing of a large precursor protein.^{[3][4]} This processing yields acidic and basic polypeptide chains, which remain linked by disulfide bonds and assemble into the final hexameric structure.^{[4][5]}

Post-Translational Processing of the Arachin Precursor

Arachin subunits originate from a single large polypeptide precursor, often referred to as **pro-arachin**. This precursor undergoes several processing steps, including the cleavage of a signal peptide and subsequent proteolytic cleavage into an acidic and a basic domain. This process is

characteristic of 11S seed storage proteins.^[3] The resulting acidic and basic chains associate, linked by a disulfide bridge, to form a protomer. Six of these protomers then assemble to form the final hexameric **arachin** protein.



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Caption: Logical workflow of **arachin** synthesis and post-translational processing.

Subunit Composition and Primary Sequence Data

Arachin A and **Arachin B** are large, complex proteins with molecular weights around 330,000 Da.^[2] They are distinguished by the presence or absence of specific subunits. Early research identified four types of peptide chains designated alpha (α), beta (β), gamma (γ), and delta (δ).^[2] More recent analysis using SDS-PAGE has classified these into acidic and basic subunits based on their electrophoretic mobility.^{[1][6]}

The proposed structures are:

- **Arachin A:** 4 α , 4 β , 2 γ , 2 δ
- **Arachin B:** 8 β , 2 γ , 2 δ

Here, the α and β chains are acidic subunits (~35 kDa), while the γ and δ chains are basic subunits (~10 kDa).^[2]

The molecular weights of **arachin** subunits show some variation across different peanut cultivars and analytical methods. The table below summarizes reported quantitative data.

Subunit Class	Designation	Reported Molecular Weight (kDa)	N-Terminal Residue(s)	Notes
Acidic	α chain	~35	Glycine	Present only in Arachin A.[2]
Acidic	β chain	~35	Glycine	Present in both Arachin A and B. [2]
Acidic	-	47.5, 45.1, 42.6 (Class A Pattern)	Not Reported	Characterized by SDS-PAGE.[6]
Acidic	-	47.5, 45.1, 41.2 (Class B Pattern)	Not Reported	Characterized by SDS-PAGE.[6]
Basic	γ and δ chains	~10	Isoleucine, Glutamic Acid	Present in both Arachin A and B. [2]
Basic	-	21.4	Not Reported	Common basic subunit in Class A and B patterns. [6]
Basic	-	21 (176 residues)	See Sequence Below	Full primary sequence determined.[7][8]

The most comprehensively characterized **arachin** subunit is a basic protein with a molecular weight of approximately 21 kDa, consisting of 176 amino acids.[7] Its complete primary sequence was determined via chemical sequencing and is available in the UniProt database under accession number P20780.[7][8][9]

Sequence (UniProt: P20780):

Experimental Protocols

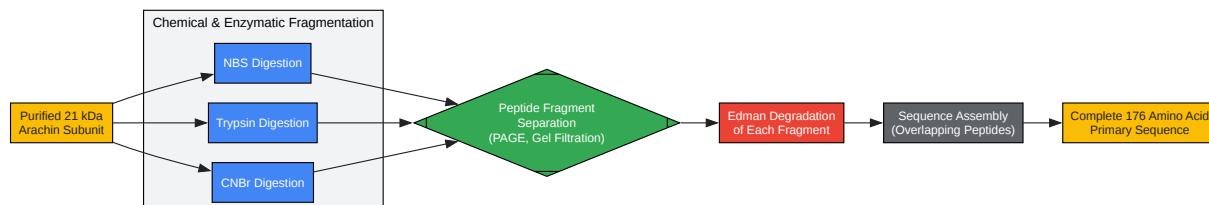
The determination of the primary structure of **arachin** subunits has involved classical protein chemistry techniques.

Arachin is typically isolated from defatted peanut meal. A common initial step is solubilization in a high salt buffer (e.g., 10% NaCl).[10]

- Precipitation: The **arachin** fraction is precipitated from the salt extract by adding ammonium sulfate to 20% saturation.[10]
- Chromatography: Further purification can be achieved using methods like DEAE-cellulose chromatography to separate **arachin** from other proteins like **conarachin**.[11]

The complete amino acid sequence of the 21 kDa subunit was established using the following protocol[7]:

- Isolation: The pure subunit was isolated from the larger **arachin** complex.
- Fragmentation: The polypeptide chain was cleaved into smaller, manageable peptides using specific chemical and enzymatic agents:
 - Cyanogen Bromide (CNBr): Cleaves at the C-terminus of methionine residues.
 - Trypsin: Cleaves at the C-terminus of lysine and arginine residues.
 - N-bromosuccinimide (NBS): Cleaves at the C-terminus of tryptophan residues.
- Peptide Separation: The resulting peptide fragments were separated using a combination of polyacrylamide gel electrophoresis (PAGE), gel filtration, and paper electrophoresis.
- Sequencing: Each purified peptide fragment was sequenced individually using Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide.
- Sequence Assembly: The sequences of the individual fragments were assembled into the complete 176-residue sequence by identifying overlapping peptide regions.



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Caption: Experimental workflow for the primary sequence determination of the 21 kDa **arachin** subunit.

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